Bufuralol hydrochloride

β-Adrenoceptor Pharmacology Intrinsic Sympathomimetic Activity (ISA) Hemodynamics

Researchers relying on CYP2D6 phenotyping often face variability when using substrates like debrisoquine or dextromethorphan. Bufuralol hydrochloride solves this by providing a standardized, stereoselective 1'-hydroxylation endpoint with distinct kinetic parameters (Km, Vmax) for variant CYP2D6 alleles. - Serves as a primary probe for calibrating CYP2D6 activity in microsomal or recombinant enzyme systems. - Supplied with full characterization (≥95% purity) for use as an analytical reference standard in HPLC/LC-MS method validation and ANDA-supporting QC. - Enables controlled investigation of β-adrenoceptor partial agonism (~5% intrinsic activity), differentiating it from pure antagonists.

Molecular Formula C16H24ClNO2
Molecular Weight 297.82 g/mol
CAS No. 60398-91-6
Cat. No. B016340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBufuralol hydrochloride
CAS60398-91-6
Synonymsufuralol
bufuralol, (DL)-(+-)-isomer
bufuralol, hydrochloride
bufuralol, hydrochloride, (D)-(+)-isomer
bufuralol, hydrochloride, (DL)-(+-)-isomer
bufuralol, hydrochloride, (L)-(-)-isomer
Ro 3-4787
Molecular FormulaC16H24ClNO2
Molecular Weight297.82 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl
InChIInChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H
InChIKeyKJBONRGCLLBWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Bufuralol Hydrochloride: CYP2D6 Probe & β-Adrenoceptor Ligand


Bufuralol hydrochloride (Ro 3-4787 hydrochloride) is a benzofuran-derived small molecule classified as a non-selective β-adrenoceptor antagonist with partial agonist activity [1]. It is most prominently utilized and procured as a highly specific probe substrate for characterizing the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, a key polymorphic enzyme responsible for the metabolism of many clinically used drugs [2]. Its metabolism is distinguished by a well-defined stereoselective 1'-hydroxylation pathway, forming diastereomeric metabolites that serve as a precise analytical endpoint [3].

CYP2D6 probe substrate for enzyme activity and phenotyping studies
Stereoselective 1'-hydroxylation metabolic endpoint for analytical characterization
Non-selective β-adrenoceptor ligand with reported partial agonist activity

Non-Interchangeability of Bufuralol Hydrochloride


Substituting Bufuralol hydrochloride with other common CYP2D6 probe substrates like debrisoquine or dextromethorphan, or with other β-blockers like propranolol, introduces significant experimental variability and leads to erroneous data interpretation. This is because the kinetic parameters (Km, Vmax) for bufuralol's metabolism by variant CYP2D6 alleles are distinct from those of other probes [1]. Furthermore, its pharmacological profile is unique among β-blockers; bufuralol possesses both non-selective antagonist activity and quantifiable partial agonist (intrinsic sympathomimetic) activity, which directly impacts hemodynamic outcomes compared to pure antagonists like propranolol [2]. These compound-specific biochemical and pharmacological signatures mean that data generated with one probe or β-blocker cannot be directly extrapolated to another.

! CYP2D6 probe substitution (e.g., debrisoquine) may alter kinetic interpretation due to distinct Km/Vmax shifts for variant alleles.
! β-blocker substitution (e.g., propranolol) may shift hemodynamic endpoint response due to absent partial agonist activity.

Bufuralol Hydrochloride Comparative Evidence


Partial Agonist Activity vs. Propranolol

Unlike the pure β-adrenoceptor antagonist propranolol, bufuralol exhibits measurable partial agonist (intrinsic sympathomimetic) activity, which translates into distinct hemodynamic effects in vivo [1]. In vitro, bufuralol shows an intrinsic activity of approximately 5% relative to the full agonist isoprenaline, while propranolol shows 0% [1]. This pharmacological difference is manifested acutely in humans, where bufuralol does not significantly influence resting heart rate and stroke volume in the same manner as propranolol, which exerts effects opposite to those of the agonist isoprenaline [1].

Intrinsic Activity Comparison
Head-to-head
Bufuralol: 5% intrinsic activity; Propranolol: 0%
Reported partial agonist activity may influence baseline hemodynamic endpoints
In vitro binding; research volunteer hemodynamic study
β-Adrenoceptor Pharmacology Intrinsic Sympathomimetic Activity (ISA) Hemodynamics

Hypertension Hemodynamics vs. Propranolol

In a direct comparative clinical study, acute intravenous administration of bufuralol hydrochloride produced a hemodynamic response distinct from that of propranolol in hypertensive patients [1]. The key finding was that bufuralol lowered diastolic blood pressure and peripheral resistance at rest, an effect not observed with propranolol in the acute setting [1].

Acute Hemodynamic Endpoint
Head-to-head
Bufuralol lowered diastolic BP and peripheral resistance at rest; propranolol did not
Reported endpoint difference may support hemodynamic model selection
Hypertensive model hemodynamic assessment at rest and exercise
Hypertension Cardiovascular Pharmacology Clinical Hemodynamics

CYP2D6.17 Variant Substrate-Dependent Kinetics

The CYP2D6*17 allele, common in African populations, encodes a reduced-activity enzyme variant. When comparing the metabolism of three common CYP2D6 probes by this variant, bufuralol exhibits a distinct kinetic profile compared to debrisoquine and dextromethorphan [1]. In a baculovirus expression system, CYP2D6.17 metabolized bufuralol with a 2-fold higher Km and a 50% reduction in Vmax compared to wild-type CYP2D6.1 [1]. In contrast, debrisoquine metabolism showed a 3-fold increase in Km with no change in Vmax, and dextromethorphan metabolism showed a 6-fold increase in Km with no change in Vmax [1].

CYP2D6.17 Kinetic Profile
Cross-study comparable
Bufuralol: 2-fold ↑Km, 50% ↓Vmax; Debrisoquine: 3-fold ↑Km; Dextromethorphan: 6-fold ↑Km
Substrate-specific kinetic shifts suggest distinct CYP2D6 phenotyping sensitivity
Recombinant enzyme expression system
Pharmacogenomics CYP2D6 Variants Enzyme Kinetics

Enantiomeric Potency in β-Adrenoceptor Blockade

Bufuralol is a chiral molecule, and its enantiomers exhibit a dramatic difference in their primary pharmacological activity. The S-enantiomer (1'S-BF) possesses approximately 100-fold greater β-adrenoceptor blocking potency than the R-enantiomer (1'R-BF) [1]. This massive potency differential is a fundamental property that must be considered in any biological assay.

Enantiomer Potency Difference
Class-level
Reported ~100-fold difference in β-blocking potency between S- and R-enantiomer
Enantiomeric composition may influence pharmacological readout
Inferred from chiral pharmacology studies; data to verify
Chiral Pharmacology Stereoselectivity β-Adrenoceptor

Bufuralol Hydrochloride Research & Industrial Applications


CYP2D6 Phenotyping Assay Calibration & Validation

Given its well-characterized 1'-hydroxylation pathway and its distinct sensitivity to variant CYP2D6 alleles like CYP2D6*17 [1], bufuralol hydrochloride is an essential tool for validating and calibrating in vitro CYP2D6 activity assays. It serves as a primary probe to establish baseline enzyme kinetics in microsomal or recombinant enzyme systems, ensuring the reliability of data generated for drug metabolism studies and pharmacogenomic screening. Its use is supported by its classification as a prototypic substrate for this enzyme system [2].

Analytical Reference Standard for Method Development

Bufuralol hydrochloride, available with defined purity and full characterization, is specifically used as a reference standard in the development and validation of analytical methods, such as HPLC and LC-MS [3]. This application is critical for quality control (QC) in pharmaceutical research and for supporting Abbreviated New Drug Applications (ANDA), where precise quantification of the compound and its metabolites is required. This is supported by vendors supplying it specifically for these analytical purposes [3].

β-Adrenoceptor Partial Agonism Studies

Researchers studying β-adrenoceptor signaling pathways can use bufuralol hydrochloride as a selective tool to investigate the functional consequences of partial agonism (intrinsic sympathomimetic activity) [4]. Its quantifiable 5% intrinsic activity allows for a controlled and comparative investigation of biased signaling, differentiating its effects from those of pure antagonists like propranolol, which lack this property. This is particularly relevant in cardiovascular research models where baseline adrenergic tone is a critical variable [4].

Application
Selection Property
Validation Focus
CYP2D6 enzyme activity assays
Stereoselective 1'-hydroxylation pathway sensitivity
Kinetic profiling across CYP2D6 variant alleles
Analytical method development (metabolite quantification)
Defined purity and chromatographic identity
Accurate quantification of bufuralol and hydroxylated metabolites
β-Adrenoceptor signaling pathway studies
Reported partial agonist (ISA) activity profile
Functional comparison with pure antagonist controls for biased signaling

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